[6,6]-Phenyl-C71-butyric Acid Methyl Ester

Catalog No.
S3317707
CAS No.
609771-63-3
M.F
C82H14O2
M. Wt
1031.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[6,6]-Phenyl-C71-butyric Acid Methyl Ester

CAS Number

609771-63-3

Product Name

[6,6]-Phenyl-C71-butyric Acid Methyl Ester

Molecular Formula

C82H14O2

Molecular Weight

1031.0 g/mol

InChI

InChI=1S/C82H14O2/c1-84-11(83)8-5-9-80(10-6-3-2-4-7-10)81-76-68-60-50-40-33-24-18-12-13-15-17-16-14(12)20-27-22(16)31-32-23(17)28-21(15)30-26(19(13)24)35-41(33)51(50)61-55-45(35)37(30)47-39(28)49-43(32)53-52-42(31)48-38(27)46-36-29(20)25(18)34(40)44(36)54(60)64-58(46)66-56(48)62(52)70-71-63(53)57(49)67-59(47)65(55)73(77(81)69(61)68)75(67)79(71)82(80,81)78(70)74(66)72(64)76/h2-4,6-7H,5,8-9H2,1H3

InChI Key

AZSFNTBGCTUQFX-UHFFFAOYSA-N

SMILES

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C9=C9C%12=C%13C%14=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C%27C%28=C(C%14=C%14C%12=C%11C%11=C%14C%28=C%26C%12=C%11C%10=C%10C%12=C%25C%23=C%11C%10=C1C7=C%11C%22=C6C4=C%21C%19=C2C%17=C1C%15=C%13C2=C9C8=C5C2=C31)C%16=C%18C%27=C%24%20)C1=CC=CC=C1

Canonical SMILES

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C9=C9C%12=C%13C%14=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C%27C%28=C(C%14=C%14C%12=C%11C%11=C%14C%28=C%26C%12=C%11C%10=C%10C%12=C%25C%23=C%11C%10=C1C7=C%11C%22=C6C4=C%21C%19=C2C%17=C1C%15=C%13C2=C9C8=C5C2=C31)C%16=C%18C%27=C%24%20)C1=CC=CC=C1

[6,6]-Phenyl-C71-Butyric Acid Methyl Ester in Organic Solar Cells

[6,6]-Phenyl-C71-Butyric Acid Methyl Ester, also known as-Phenyl-C71-butyrate or PCBM, is a well-established n-type organic semiconductor material widely employed in organic solar cells (OSCs) [, ]. Its function within OSCs is to accept electrons generated from the light-absorbing component, typically a p-type organic material, and facilitate their transport to the device's electrode [].

The significant appeal of PCBM in OSCs stems from several key properties:

  • Efficient electron acceptor: PCBM possesses suitable energy levels that enable efficient electron transfer from the donor material, promoting efficient charge separation within the device [, ].
  • High electron mobility: The molecule's structure allows for efficient electron transport within the film, ensuring collected charges reach the electrode effectively [].
  • Compatible processing: PCBM offers good compatibility with various processing techniques used in OSC fabrication, such as spin-coating and solution processing, facilitating device manufacturing [].

These properties have contributed to PCBM becoming a standard electron acceptor material in OSC research, serving as a benchmark for the development of novel materials.

[6,6]-Phenyl-C71-Butyric Acid Methyl Ester in Organic Field-Effect Transistors (OFETs)

Beyond OSCs,-Phenyl-C71-Butyric Acid Methyl Ester also finds applications in organic field-effect transistors (OFETs) []. OFETs are fundamental components in organic electronics, functioning as switches or amplifiers for electronic signals.

In OFETs, PCBM can function as an electron transport layer (ETL). The ETL plays a crucial role in extracting charges from the channel, the region where current conduction occurs, and efficiently injecting them into the drain electrode [].

The use of PCBM as an ETL in OFETs offers advantages such as:

  • Tunable electronic properties: The energetic levels of PCBM can be modified through chemical functionalization, allowing for tailoring the material's properties to match those of the channel material for optimal performance [].
  • Good film-forming properties: PCBM forms well-ordered films, essential for efficient charge transport within the device [].

[6,6]-Phenyl-C71-butyric Acid Methyl Ester is a fullerene derivative characterized by its unique structure that includes a phenyl group and a butyric acid moiety attached to a C71 fullerene core. This compound is known for its electron-accepting properties, making it a valuable material in organic solar cells. Its structure enhances solubility and compatibility with various organic materials used in photovoltaic applications.

In organic photovoltaics, PCBM plays a critical role as an electron acceptor material. When a photon strikes a conjugated polymer (donor material) in the OPV device, an exciton (bound electron-hole pair) is generated. The exciton separates at the donor-acceptor interface, and the electron is transferred from the excited donor to the lowest unoccupied molecular orbital (LUMO) of PCBM. This charge separation allows for efficient conversion of light energy into electrical current [].

PCBM is generally considered to have low to moderate toxicity []. However, it's recommended to handle it with care following standard laboratory safety protocols to avoid inhalation, ingestion, or skin contact.

The chemical reactivity of [6,6]-Phenyl-C71-butyric Acid Methyl Ester primarily involves its role as an electron acceptor in organic photovoltaic systems. It participates in charge transfer processes when combined with electron donors like conjugated polymers. The compound undergoes various reactions including:

  • Electrophilic addition: The double bonds in the fullerene structure can react with nucleophiles.
  • Photoinduced electron transfer: Upon exposure to light, it facilitates the transfer of electrons from donor materials.

Research indicates that fullerene derivatives, including [6,6]-Phenyl-C71-butyric Acid Methyl Ester, exhibit various biological activities. These include:

  • Antioxidant properties: The compound can scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Anticancer activity: Some studies suggest that fullerene derivatives may inhibit cancer cell proliferation through mechanisms related to apoptosis induction and modulation of signaling pathways .

The synthesis of [6,6]-Phenyl-C71-butyric Acid Methyl Ester typically involves:

  • Fullerene functionalization: This can be achieved through reactions such as Diels-Alder cycloaddition or nucleophilic substitution.
  • Esterification: The butyric acid moiety is introduced via esterification reactions with methanol or other alcohols.

A common synthetic route includes the reaction of C71 fullerene with phenylbutyric acid under acidic conditions to yield the ester product.

[6,6]-Phenyl-C71-butyric Acid Methyl EsterC71Strong electron acceptorOrganic photovoltaics[6,6]-Phenyl-C60-butyric Acid Methyl EsterC60Moderate electron acceptorOrganic photovoltaicsC70 derivativesC70Varies; generally good acceptorsOrganic photovoltaicsPerylene diimidesN/AExcellent charge transportOrganic photovoltaics & OLEDs

Studies on the interactions of [6,6]-Phenyl-C71-butyric Acid Methyl Ester with various polymers and small molecules have shown that it forms stable complexes that enhance charge transport properties. These interactions are crucial for optimizing the performance of organic electronic devices. Techniques such as spectroscopy and microscopy are often employed to analyze these interactions at the molecular level.

Several compounds share structural or functional similarities with [6,6]-Phenyl-C71-butyric Acid Methyl Ester. These include:

  • [6,6]-Phenyl-C60-butyric Acid Methyl Ester: A smaller fullerene derivative that also serves as an electron acceptor but has different electronic properties due to the smaller C60 core.
  • C70 derivatives: Compounds like C70-butyric acid methyl ester exhibit similar applications but may differ in solubility and electronic characteristics.
  • Perylene diimides: These compounds serve as alternative electron acceptors in organic photovoltaics but have distinct chemical structures and properties.

Comparison Table

CompoundFullerene CoreProperties

XLogP3

21.4

Hydrogen Bond Acceptor Count

2

Exact Mass

1030.099379685 g/mol

Monoisotopic Mass

1030.099379685 g/mol

Heavy Atom Count

84

General Manufacturing Information

3'H-Cyclopropa[8,25][5,6]fullerene-C70-D5h(6)-3'-butanoic acid, 3'-phenyl-, methyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-19

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